N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2-ethoxyphenyl group linked to a 4-ethyl-2,3-dioxopiperazine ring via an acetamide bridge. The 2,3-dioxopiperazine moiety is a key pharmacophore, often associated with modulating receptor binding and enzyme inhibition, while the ethoxyphenyl group may influence solubility and target specificity .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-7-5-6-8-13(12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBEMZKBVHYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound with a complex structure that includes an ethoxyphenyl group and a dioxopiperazine moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C_{22}H_{25}N_{3}O_{4}
- Molecular Weight : Approximately 393.45 g/mol
- Structure : The compound features an acetamide functional group, contributing to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Table 1: Summary of Potential Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | May inhibit enzymes related to metabolic processes |
| Receptor Modulation | Potential agonist/antagonist effects on neurotransmitter receptors |
| Anticonvulsant Effects | Similar compounds have shown anticonvulsant properties in studies |
Case Studies and Research Findings
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities. For instance:
- Anticonvulsant Activity : A study on related piperazine derivatives demonstrated anticonvulsant effects in animal models, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy . These findings highlight the potential of this compound in treating epilepsy or seizure disorders.
- Pharmacokinetics and Pharmacodynamics : Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies may focus on binding affinities to target enzymes or receptors, as well as the compound's bioavailability and metabolic stability.
- Structure–Activity Relationship (SAR) : SAR studies have been instrumental in elucidating the relationship between chemical structure and biological activity. For example, variations in substituents on the piperazine ring significantly influence anticonvulsant properties .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Chlorine substitution on phenyl | Enhanced activity in specific seizure models |
| N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide | Methoxy and propyl groups | Different pharmacological profiles |
| N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide | Dimethyl substitution | Variation in biological activity due to methyl groups |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 868680-50-6)
- Structure : Differs by a 3-methoxyphenyl instead of 2-ethoxyphenyl.
- Significance: The methoxy group at the 3-position may alter steric hindrance and electronic effects compared to the ethoxy group at the 2-position.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structure: Contains a pyridazinone core instead of dioxopiperazine and a 4-bromophenyl group.
- Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The bromophenyl group enhances receptor affinity, while the pyridazinone ring provides rigidity compared to the dioxopiperazine .
Analogues with Varying Piperazine Substituents
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)
- Structure : Features a quinazoline-sulfonyl-piperidine group instead of dioxopiperazine.
- Activity : Exhibits strong anticancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cell lines). The sulfonyl group enhances cellular uptake, while the quinazoline moiety inhibits tyrosine kinases .
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)
Analogues with Distinct Pharmacological Profiles
N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (5i)
- Structure : Benzofuran core with a chloro-substituted benzoyl group.
- Activity : Anticonvulsant ED₅₀ = 0.055 mmol/kg, comparable to phenytoin. The benzofuran ring enhances blood-brain barrier penetration, while the cyclohexyl group reduces metabolic degradation .
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Structure: Quinazolinone core with an ethylamino-acetamide chain.
- Activity: Anti-inflammatory activity (65% inhibition at 50 mg/kg vs. Diclofenac’s 70%). The ethylamino group balances hydrophobicity and hydrogen-bonding capacity .
Comparative Data Table
Key Research Findings and Trends
Piperazine Modifications : The 2,3-dioxopiperazine ring in the target compound may confer unique redox properties or hydrogen-bonding capacity compared to sulfonyl- or quinazoline-linked piperazines. This could influence interactions with enzymes like cyclooxygenase or kinases .
Therapeutic Potential: While direct data are lacking, structural parallels suggest possible anticancer or anti-inflammatory applications. Further studies should evaluate inhibition of NF-κB or PI3K/Akt pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
